2-anilino-9-(2-hydroxyethyl)-1H-purin-6-one

Description

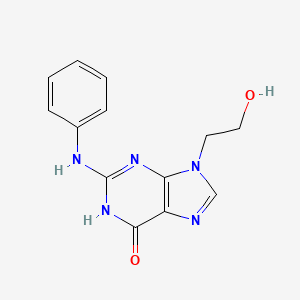

2-Anilino-9-(2-hydroxyethyl)-1H-purin-6-one is a purine derivative characterized by:

- An anilino group (C₆H₅NH–) at position 2 of the purine ring, enabling aromatic π-π interactions.

- A 2-hydroxyethyl (–CH₂CH₂OH) substituent at position 9, enhancing solubility through hydrogen bonding.

- A purin-6-one core, common in nucleobase analogs, which facilitates interactions with biological targets like enzymes or viral polymerases .

Structure

3D Structure

Properties

CAS No. |

161363-24-2 |

|---|---|

Molecular Formula |

C13H13N5O2 |

Molecular Weight |

271.27 g/mol |

IUPAC Name |

2-anilino-9-(2-hydroxyethyl)-1H-purin-6-one |

InChI |

InChI=1S/C13H13N5O2/c19-7-6-18-8-14-10-11(18)16-13(17-12(10)20)15-9-4-2-1-3-5-9/h1-5,8,19H,6-7H2,(H2,15,16,17,20) |

InChI Key |

STQPWMSEOLADHB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC3=C(C(=O)N2)N=CN3CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Hydroxyethyl)-2-(phenylamino)-1H-purin-6(9H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the hydroxyethyl and phenylamino groups through substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

9-(2-Hydroxyethyl)-2-(phenylamino)-1H-purin-6(9H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

Reduction: The compound can be reduced to modify the purine ring or the attached functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups to the phenylamino moiety.

Scientific Research Applications

Pharmaceutical Development

Antitumor Properties

Research indicates that 2-anilino-9-(2-hydroxyethyl)-1H-purin-6-one exhibits considerable antitumor activity. Its structural similarities to nucleotides suggest potential mechanisms of action that may involve interference with nucleic acid synthesis or function. This characteristic positions the compound as a promising lead in the development of new anticancer therapies.

Antiviral Activity

In addition to its antitumor effects, this compound has demonstrated antiviral properties, making it suitable for further investigation in the treatment of viral infections. The presence of the hydroxyethyl group may enhance its interaction with viral targets, potentially inhibiting viral replication.

Biochemical Interactions

This compound interacts with various biological targets, including enzymes involved in nucleotide metabolism. These interactions can influence cellular processes such as proliferation and apoptosis, thereby elucidating its mechanism of action as an antitumor agent.

Synthesis and Derivatization

The synthesis of this compound can be achieved through several methods, allowing for further derivatization to enhance its pharmacological properties. For instance, modifications can be made to the aniline moiety or the hydroxyethyl group to improve binding affinity to biological targets or alter its biological activity.

Case Studies and Research Findings

Recent studies have focused on the potential of purine derivatives, including this compound, in treating various diseases:

- Cancer Treatment : Research has shown that derivatives similar to this compound can act as selective inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Selective CDK inhibitors based on purine structures have been developed, demonstrating significant potency against specific CDK targets, thus advancing cancer therapeutics .

- Antiviral Research : Purine derivatives are being explored as potential inhibitors of viral proteases, including those responsible for SARS-CoV-2 replication. Studies indicate that modifications to the purine structure can enhance antiviral activity, suggesting a pathway for developing effective treatments against viral infections .

- Inflammatory Disorders : The anti-inflammatory potential of purine derivatives has also been investigated, with compounds showing promise in managing chronic inflammatory conditions through inhibition of phosphodiesterase enzymes, which regulate cyclic adenosine monophosphate levels within cells .

Mechanism of Action

The mechanism of action of 9-(2-Hydroxyethyl)-2-(phenylamino)-1H-purin-6(9H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and phenylamino groups can enhance binding affinity and specificity, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity, modulation of signaling cascades, or alteration of gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key parameters of 2-anilino-9-(2-hydroxyethyl)-1H-purin-6-one with related purine derivatives:

*Estimated logP for this compound (calculated via fragment-based methods).

Key Observations:

- Substituent Effects: The 2-anilino group introduces lipophilicity (higher logP vs. The 9-(2-hydroxyethyl) group balances lipophilicity with hydrogen-bonding capacity, similar to acyclovir’s hydroxymethyl ether .

- Molecular Weight : At 286.29 g/mol, the compound adheres to Lipinski’s rule (<500 g/mol), suggesting oral bioavailability .

Pharmacological Implications

Antiviral Activity:

- Acyclovir and ganciclovir inhibit viral DNA polymerase via competitive binding to deoxyguanosine triphosphate (dGTP). Their 2-amino groups are critical for mimicking guanine .

- The 2-anilino group in the target compound may reduce affinity for viral enzymes but introduce selectivity for alternative targets (e.g., kinases) through aromatic interactions .

Metabolism and Solubility:

- The hydroxyethyl group in this compound may undergo glucuronidation or oxidation, akin to etophylline (), affecting half-life .

- Compared to 6-amino-9-(2-hydroxyethyl)purine (), the anilino substitution at position 2 likely alters metabolic pathways and target specificity.

Biological Activity

2-anilino-9-(2-hydroxyethyl)-1H-purin-6-one is a purine derivative that has garnered interest in biomedical research due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anticancer, antiviral, and enzyme inhibition activities. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is . The structure features a purine ring system substituted with an aniline group and a hydroxyethyl moiety, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : It has been shown to inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and U-118 MG (glioblastoma) cells. In vitro studies reported inhibition rates of up to 85.9% against HepG2 cells at a concentration of 20 μM .

- Enzyme Inhibition : The compound acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy .

Case Studies

- Inhibition of CDK Activity : A study synthesized various 2,6,9-trisubstituted purines, including derivatives like this compound. These compounds were screened for their ability to inhibit CDK activity and showed significant promise as CDK inhibitors with varying effects on cell cycle phases .

- Selectivity Against Cancer Cell Lines : The compound demonstrated selective cytotoxicity towards HepG2 cells compared to U-118 MG cells, indicating a potential for targeted cancer therapy. The selectivity index was calculated to be higher than 8.05 for some derivatives, suggesting favorable therapeutic windows .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- The presence of the aniline group enhances binding affinity to target proteins.

- Hydroxyethyl substitution may improve solubility and bioavailability.

- Variations in substituents at the purine ring significantly affect potency and selectivity against different kinases .

Data Tables

| Compound | Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|---|

| This compound | HepG2 | 85.9 | 20 |

| U-118 MG | <40 | N/A | |

| Novel Purine Derivative | KCL22 (Bcr-Abl) | 70 | <10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.